molecular formula C30H31FO4 B11515110 9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11515110
M. Wt: 474.6 g/mol
InChI Key: WGFPNGRJWOOKCJ-UHFFFAOYSA-N
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Description

9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-step process. One common method is the condensation reaction between a fluorophenyl methoxy benzaldehyde and a tetramethyl octahydro xanthene derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the fluorophenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced xanthene derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with various molecular targets. The fluorophenyl group enhances its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, its anti-inflammatory action is mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE imparts unique properties such as enhanced stability and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C30H31FO4

Molecular Weight

474.6 g/mol

IUPAC Name

9-[4-[(2-fluorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C30H31FO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3

InChI Key

WGFPNGRJWOOKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5F)C(=O)C1)C

Origin of Product

United States

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